3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine” is a compound that has been studied for its potential therapeutic applications. It contains an imidazo[1,2-b]pyridazine moiety, which is a privileged drug moiety found in many approved and experimental drugs . This compound has been discovered to inhibit TAK1, a kinase that is upregulated and overexpressed in multiple myeloma .
Synthesis Analysis
The synthesis of this compound involves the reaction of heterocyclic amines with N, N-dimethylformamide dimethyl acetate . The imidazo[1,2-b]pyridazine moiety binds to the hinge region of kinases, and substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazo[1,2-b]pyridazine core. This moiety binds to the hinge region of kinases, and substitutions at various positions can influence the compound’s selectivity and potency .
Chemical Reactions Analysis
The chemical reactions involving this compound primarily relate to its ability to inhibit TAK1, a kinase that plays a crucial role in cell growth, differentiation, and apoptosis . The compound’s effectiveness in inhibiting TAK1 is influenced by the nature of the aryl substituent at position-3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its structure and the nature of its substituents. For instance, compounds with lower cLog P values exhibit good activity compared to compounds with higher cLog P values .
科学的研究の応用
3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine has a wide range of applications in scientific research. It has been used as a tool in medicinal chemistry to study the mechanism of action of drugs and as a scaffold for the synthesis of novel compounds. In addition, this compound has been used in the synthesis of peptides and proteins and in the study of their structure and function. It has also been used in the study of enzyme inhibition and in the synthesis of drug-like molecules.
作用機序
Target of Action
The primary targets of this compound are Interleukin-17A (IL-17A) and Transforming Growth Factor-β Activated Kinase (TAK1) . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage . TAK1 is a serine/threonine kinase important for cell growth, differentiation, and apoptosis .
Mode of Action
This compound acts as an inhibitor for both IL-17A and TAK1 . It binds to the hinge region of kinases, with substitutions at specific positions dictating kinase selectivity and potency . The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM .
Biochemical Pathways
The compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease . It also impacts the transforming growth factor-beta (TGF-β) pathway, which is upregulated and overexpressed in multiple myeloma .
Pharmacokinetics
It’s worth noting that small molecule inhibitors like this compound may provide efficacy comparable to antibodies for psoriasis . They may also avoid the inactivation pathway operative for antibodies .
Result of Action
The compound inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . It also has the potential to dramatically improve skin and joint symptoms in patients with moderate-to-severe psoriasis and psoriatic arthritis .
実験室実験の利点と制限
The advantages of using 3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine in lab experiments include its ease of synthesis, its versatility, and its low cost. This compound can be synthesized from commercially available starting materials, and it can be used in a variety of different experiments. In addition, this compound is relatively inexpensive, making it an attractive option for scientists on a budget.
The limitations of using this compound in lab experiments include its lack of specificity and its potential toxicity. This compound is not a very specific compound, meaning it can interact with a variety of different molecules, which can lead to unwanted side effects. In addition, this compound is potentially toxic, meaning it should be handled with care and used in a well-ventilated area.
将来の方向性
For 3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine research include further study of its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and medicinal chemistry. In addition, further research could be done to explore the potential toxicity of this compound, as well as its potential uses in other areas of scientific research. Finally, further research could be done to explore the potential of this compound as a scaffold for the synthesis of novel compounds.
合成法
3-{imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine is synthesized from commercially available starting materials. The synthesis of this compound involves the condensation of an imidazole with an aldehyde to form an imidazolium intermediate, which is then reacted with an organolithium reagent to form the desired product. The synthesis of this compound requires a series of steps, including the condensation of the imidazole and aldehyde, the deprotonation of the imidazolium intermediate, and the addition of the organolithium reagent. The overall reaction is shown below:
Imidazole + Aldehyde → Imidazolium Intermediate → Deprotonation → Organolithium Reagent → this compound
生化学分析
Biochemical Properties
3-{Imidazo[1,2-b]pyridazin-6-yloxy}-1-(2,2,2-trifluoroethyl)azetidine has been shown to interact with the TAK1 kinase, inhibiting its enzymatic activity at nanomolar concentrations . This interaction with TAK1, a serine/threonine kinase important for cell growth, differentiation, and apoptosis, suggests that this compound could have significant effects on biochemical reactions within the cell .
Cellular Effects
The effects of this compound on cells are largely due to its interaction with TAK1. By inhibiting TAK1, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of multiple myeloma cell lines .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the hinge region of kinases . This binding inhibits the enzymatic activity of TAK1, leading to changes in cell signaling and gene expression .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings have not been extensively reported, its potent inhibitory effects on TAK1 suggest that it could have long-term impacts on cellular function .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Given its potent inhibitory effects on TAK1, it is likely that its effects would vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Its interaction with TAK1 suggests that it could influence pathways involving this kinase .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well characterized. Its ability to bind to kinases suggests that it could be transported to sites where these enzymes are located .
Subcellular Localization
The subcellular localization of this compound is not well characterized. Given its interaction with TAK1, it is likely that it localizes to areas of the cell where this kinase is present .
特性
IUPAC Name |
6-[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxyimidazo[1,2-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N4O/c12-11(13,14)7-17-5-8(6-17)19-10-2-1-9-15-3-4-18(9)16-10/h1-4,8H,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMQVRYWOICKROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(F)(F)F)OC2=NN3C=CN=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。